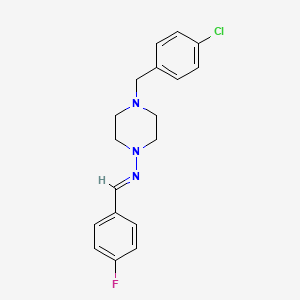![molecular formula C21H23N3O2 B5513944 1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar indole and piperazine derivatives involves strategic chemical reactions utilizing available piperazine-2,5-dione. This synthesis can yield various adducts and derivatives through reactions with arylaldehydes, leading to compounds with potential for further chemical modifications and applications (To Akeng’a & R. Read, 2005).
Molecular Structure Analysis
Molecular structure analysis of piperazine-based compounds, including X-ray crystallography and NMR studies, reveals diverse conformational behaviors. For example, the crystal structure of certain piperazine derivatives shows specific conformations that are pivotal for understanding their chemical reactivity and interactions (Yao Wang et al., 2010).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, including Dieckmann cyclization, leading to the formation of piperazine-2,5-diones. These reactions are fundamental for constructing complex molecules with specific functional groups, influencing their chemical behavior and potential applications (Claude Larrivée Aboussafy & D. Clive, 2012).
Physical Properties Analysis
The physical properties of piperazine-based compounds are influenced by their molecular structure. For instance, the synthesis and characterization of unsaturated piperazine-2,5-dione derivatives demonstrate their liquid-crystalline properties, which are dependent on their molecular shape and intermolecular interactions (Wen-Ren Li et al., 2000).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity and stability, can be elucidated through spectroscopic methods like FT-IR, FT-Raman, and NMR. These analyses provide insights into the conformers of the compound, its electronic structure, and potential for interactions with other molecules, highlighting the compound’s versatility in chemical synthesis and applications (K. Subashini & S. Periandy., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization :
- Indole Derivatives Synthesis : Indole derivatives similar to 1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione have been synthesized, showing potent acetylcholinesterase inhibitor activity, suggesting potential use in treating Alzheimer's disease (Ismail et al., 2012).
Biological and Medicinal Applications :
- Anticancer Activity : N-Substituted indole derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against human breast cancer cell lines (Kumar & Sharma, 2022).
- Antiviral Activity : Certain diketopiperazine derivatives have shown modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).
Chemical Properties and Analysis :
- Spectroscopic Investigation : Detailed spectroscopic analysis (FT-IR, FT-Raman, UV, NMR) of related compounds like 1-(4-Methylbenzyl) piperazine has been conducted, providing insights into their chemical properties and potential applications (Subashini & Periandy, 2017).
Antimicrobial Properties :
- Antimicrobial Screening : Novel isatin-1,2,3-triazoles with piperidine, morpholine, or piperazine moieties have been synthesized and screened for antimicrobial properties, showing significant antibacterial and antifungal activities (Aouad, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-6-2-3-7-17(16)14-22-10-12-23(13-11-22)15-24-19-9-5-4-8-18(19)20(25)21(24)26/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHPBGPVTPSPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)
![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)
![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)
![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)
![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)


![2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5513950.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)